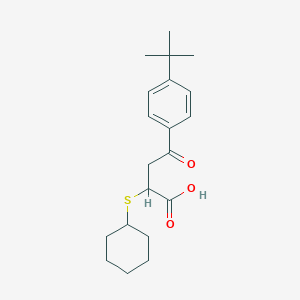

4-(4-(Tert-butyl)phenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

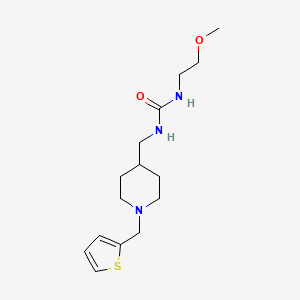

The compound is an organic molecule with several functional groups. It contains a tert-butyl group, a phenyl ring, a cyclohexylsulfanyl group, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the phenyl ring and the tert-butyl group could potentially introduce some steric hindrance .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxylic acid group is typically quite reactive and could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic . The compound is likely to be solid at room temperature .Aplicaciones Científicas De Investigación

Antimicrobial and Larvicidal Activities

Research on novel triazinone derivatives with tert-butyl and sulfanyl groups has demonstrated significant antimicrobial and larvicidal activities. These compounds, synthesized by condensing various substituted phenyl acetic acids with amino triazinones, exhibit growth inhibition properties against bacterial and fungal pathogens and mosquito larvicidal activity (Kumara et al., 2015).

Asymmetric Synthesis

The compound has potential applications in asymmetric synthesis, as illustrated by the synthesis of (+)-trachyspic acid, which involves a related structure. The process uses a catalyst for aldol reactions, followed by oxidation and esterification, achieving high optical purity and contributing to the synthesis of tumor cell inhibitors (Morokuma et al., 2008).

Catalysis and Organic Synthesis

The use of tert-butyl and sulfanyl groups in catalysis and organic synthesis is exemplified by studies on N-tert-butanesulfinyl imines. These compounds serve as versatile intermediates for the asymmetric synthesis of amines, showcasing the role of tert-butyl groups in activating imines for nucleophilic addition and highlighting the potential for synthesizing a wide range of enantioenriched amines (Ellman et al., 2002).

Mecanismo De Acción

Without more context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s intended to be a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-tert-butylphenyl)-2-cyclohexylsulfanyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3S/c1-20(2,3)15-11-9-14(10-12-15)17(21)13-18(19(22)23)24-16-7-5-4-6-8-16/h9-12,16,18H,4-8,13H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGHXWCHZWUEJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Tert-butyl)phenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one](/img/structure/B2882182.png)

![5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol](/img/structure/B2882184.png)

![4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2882188.png)

![4-benzoyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2882189.png)

![1-[(2,5-Dimethoxybenzyl)amino]propan-2-ol](/img/structure/B2882192.png)

![N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2882193.png)

![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2882194.png)